An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,5-Dimethyl-1,3-thiazol-2-amine. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key chemical data. Furthermore, this guide illustrates the role of the 2-aminothiazole moiety as a versatile scaffold in the development of therapeutic agents.
Core Chemical Properties
4,5-Dimethyl-1,3-thiazol-2-amine, also known as 2-amino-4,5-dimethylthiazole, is a solid at room temperature. Its hydrochloride salt is also commonly used in laboratory settings.
Table 1: Chemical and Physical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine
| Property | Value | Reference(s) |
| IUPAC Name | 4,5-dimethyl-1,3-thiazol-2-amine | [1] |
| CAS Number | 2289-75-0 | [2] |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Melting Point | 66-69 °C | [2] |
| Boiling Point | 256.1 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 67.2 Ų | [2] |
Table 2: Properties of 4,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 71574-33-9 | [1] |
| Molecular Formula | C₅H₉ClN₂S | [1] |
| Molecular Weight | 164.66 g/mol | [1] |
Synthesis and Characterization
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[5]
Experimental Protocol: Hantzsch Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine
This protocol describes the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine from 3-chloro-2-butanone and thiourea.
Materials:
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3-chloro-2-butanone
-
Thiourea
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Ethanol (absolute)
-
Saturated sodium bicarbonate solution
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Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-Dimethyl-1,3-thiazol-2-amine.
Characterization Protocols
The structure and purity of the synthesized 4,5-Dimethyl-1,3-thiazol-2-amine can be confirmed by various spectroscopic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR Spectroscopy: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The expected proton signals for 4,5-Dimethyl-1,3-thiazol-2-amine would include two singlets for the two methyl groups and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is recorded to identify the carbon skeleton of the molecule. The expected signals would correspond to the two methyl carbons and the three carbons of the thiazole ring.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key expected vibrational frequencies include:
-
N-H stretching of the primary amine (two bands in the region of 3400-3250 cm⁻¹)
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C=N stretching of the thiazole ring (around 1640 cm⁻¹)
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C-S stretching (around 660 cm⁻¹)[7]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are preferred to obtain the protonated molecular ion [M+H]⁺.[8] For 4,5-Dimethyl-1,3-thiazol-2-amine, the expected m/z value for the protonated molecular ion would be approximately 129.05.
Role in Drug Discovery and Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] 4,5-Dimethyl-1,3-thiazol-2-amine serves as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.[10][11]
The diagram above illustrates the logical workflow where 4,5-Dimethyl-1,3-thiazol-2-amine acts as a core scaffold. Through various chemical modifications, a diverse library of derivatives can be synthesized. These derivatives are then subjected to biological screening to identify lead compounds, which can be further optimized for drug development.
This workflow diagram visually outlines the key steps in the synthesis and characterization of the target compound, from the starting materials to the final analytical confirmation.
Conclusion
4,5-Dimethyl-1,3-thiazol-2-amine is a readily accessible and highly versatile chemical entity. Its straightforward synthesis via the Hantzsch reaction and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest to researchers in the fields of organic synthesis and drug discovery. The information and protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and further exploration of this important heterocyclic compound.
References
- 1. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]



